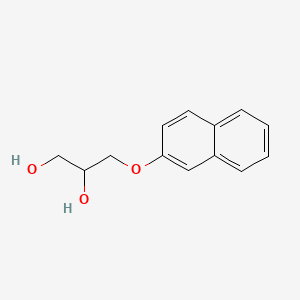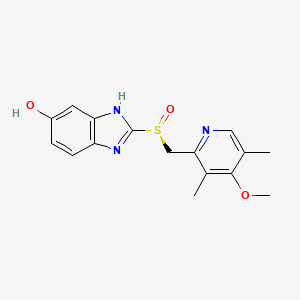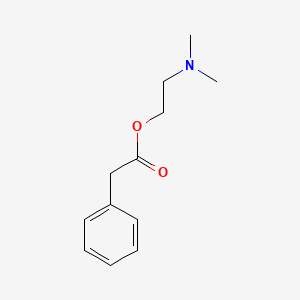
Ammonium-D-xylonate
Descripción general
Descripción
Ammonium-D-xylonate, also known as D-xylonic acid ammonium salt, is a chemical compound with the molecular formula C5H13NO6. It is derived from D-xylonic acid and is commonly used in various scientific and industrial applications due to its unique properties.
Mecanismo De Acción
Target of Action
Ammonium-D-xylonate, also known as D-Xylonic acid ammonium salt , is primarily involved in the xylose utilization pathway . This pathway is crucial for the metabolism of D-xylose, a sugar that is abundant in biomass and can be converted into a variety of industrially relevant compounds .
Mode of Action
The mode of action of this compound involves several enzymatic reactions. The first step in the pathway is the conversion of D-xylose into D-xylonolactone by D-xylose dehydrogenase. D-xylonolactone is then converted to D-xylonate by D-xylonolactone lactonase .
Biochemical Pathways
The biochemical pathway affected by this compound is the xylose utilization pathway . This pathway involves a series of enzymatic reactions that convert D-xylose to α-ketoglutarate without loss of carbon . After D-xylonate is formed, it is further converted by D-xylonate dehydratase into 2-keto-3-deoxy-xylonate, which is then converted by 2-keto-3-deoxy-xylonate dehydratase to α-ketoglutarate semialdehyde. Finally, α-ketoglutarate semialdehyde is converted into α-ketoglutarate by α-ketoglutarate semialdehyde dehydrogenase .
Pharmacokinetics
It is known that d-xylonic acid accumulation can occur due to the overexpression of xylose dehydrogenase and inefficient expression of enzymes involved in d-xylonic acid assimilation . This accumulation can lead to a redox imbalance and insufficient cofactors, which can affect the bioavailability of the compound .
Result of Action
The result of this compound’s action is the conversion of D-xylose to α-ketoglutarate, a key intermediate in the citric acid cycle . This conversion allows for the efficient utilization of D-xylose, a sugar that is abundant in biomass but often underutilized in industrial processes .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the accumulation of D-xylonic acid can acidify the media and perturb cell growth due to toxicity, thus curtailing enzymatic activity and target product formation . Therefore, the environment in which the xylose utilization pathway operates can significantly impact the action, efficacy, and stability of this compound .
Análisis Bioquímico
Biochemical Properties
Ammonium-D-xylonate plays a significant role in biochemical reactions, particularly in the xylose utilization pathway . This pathway involves the conversion of D-xylose to D-xylonate by the catalysis of two heterogeneous enzymes, Xdh and XylC from Caulobacter crescentus
Cellular Effects
It is known that the accumulation of D-xylonate, a product of D-xylose metabolism, can cause cellular stress
Molecular Mechanism
The molecular mechanism of this compound primarily involves its role in the xylose utilization pathway . In this pathway, D-xylose is metabolized to D-xylonate, which is then converted to glycolaldehyde by the E. coli native enzymes of xylonate dehydratase (yjhG) and 2-keto-3-deoxy-d-xylonate aldolase (yjhH)
Temporal Effects in Laboratory Settings
It is known that D-xylonate, a product of D-xylose metabolism, can accumulate over time, potentially causing cellular stress .
Metabolic Pathways
This compound is involved in the xylose utilization pathway This pathway involves the conversion of D-xylose to D-xylonate, which is then further metabolized
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ammonium-D-xylonate can be synthesized through the fermentation of D-xylose using engineered microorganisms. The process involves the conversion of D-xylose to D-xylonolactone by D-xylose dehydrogenase, followed by the conversion of D-xylonolactone to D-xylonate by D-xylonolactone lactonase . The final step involves the neutralization of D-xylonic acid with ammonium hydroxide to form this compound .
Industrial Production Methods
Industrial production of this compound typically involves the use of biotechnological processes with engineered strains of bacteria such as Escherichia coli and Pseudomonas putida. These strains are optimized to produce high yields of D-xylonate from biomass hydrolysates .
Análisis De Reacciones Químicas
Types of Reactions
Ammonium-D-xylonate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involving this compound typically occur in the presence of nucleophiles such as halides or amines under basic conditions.
Major Products
The major products formed from these reactions include various derivatives of D-xylonic acid, such as D-xylonic acid esters and amides .
Aplicaciones Científicas De Investigación
Ammonium-D-xylonate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of complex organic molecules and polymers.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of novel drugs and treatments.
Comparación Con Compuestos Similares
Similar Compounds
- D-xylonic acid lithium salt
- L-xylonic acid lithium salt
- 2-Keto-3-deoxy-D-gluconic acid lithium salt
- Sodium pyruvate
- 2-Keto-D-gluconic acid hemicalcium salt hydrate
Uniqueness
Ammonium-D-xylonate is unique due to its specific role in the xylose utilization pathway and its ability to be produced in high yields through biotechnological processes. Its versatility as a platform chemical and its applications in various fields make it distinct from other similar compounds .
Propiedades
IUPAC Name |
azane;2,3,4,5-tetrahydroxypentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O6.H3N/c6-1-2(7)3(8)4(9)5(10)11;/h2-4,6-9H,1H2,(H,10,11);1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUOKJALMVMFERM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(=O)O)O)O)O)O.N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90969879 | |
| Record name | Pentonic acid--ammonia (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90969879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5461-96-1 | |
| Record name | NSC15831 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15831 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pentonic acid--ammonia (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90969879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![2-{[2-({2-[(2-Aminoethyl)amino]ethyl}amino)ethyl]amino}ethan-1-ol](/img/structure/B3061063.png)



